3-Methylpyridine;phosphoric acid
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Overview
Description
3-Methylpyridine, also known as 3-picoline, is an organic compound with the formula 3-CH₃C₅H₄N. It is one of three positional isomers of methylpyridine, distinguished by the position of the methyl group on the pyridine ring. This colorless liquid is a precursor to various pyridine derivatives that have applications in the pharmaceutical and agricultural industries . Phosphoric acid, on the other hand, is a mineral acid with the chemical formula H₃PO₄. It is commonly used in fertilizers, food flavoring, and as a cleaning agent.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Methylpyridine is produced industrially by the reaction of acrolein with ammonia. These ingredients are combined as gases and passed over an oxide-based heterogeneous catalyst. The reaction is multistep, culminating in cyclization: [ 2 \text{CH}_2\text{CHCHO} + \text{NH}_3 \rightarrow \text{CH}_3\text{C}_5\text{H}_4\text{N} + 2 \text{H}_2\text{O} ] This process also yields substantial amounts of pyridine, which arises by demethylation of 3-methylpyridine . Another route involves the reaction of acrolein, propionaldehyde, and ammonia: [ \text{CH}_2\text{CHCHO} + \text{CH}_3\text{CH}_2\text{CHO} + \text{NH}_3 \rightarrow 3-\text{CH}_3\text{C}_5\text{H}_4\text{N} + 2 \text{H}_2\text{O} + \text{H}_2 ] It can also be obtained as a co-product of pyridine synthesis from acetaldehyde, formaldehyde, and ammonia via the Chichibabin pyridine synthesis .
Chemical Reactions Analysis
3-Methylpyridine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 3-pyridinecarboxylic acid.
Reduction: Hydrogenation of 3-methylpyridine yields 3-methylpiperidine.
Substitution: It can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, hydrogen gas for reduction, and halogens for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Methylpyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-methylpyridine involves its interaction with various molecular targets. For example, it can inhibit enzymes like stromelysin-1 and collagenase 3, which are involved in the degradation of extracellular matrix components . This inhibition can affect various biological pathways, including those related to tissue remodeling and inflammation.
Comparison with Similar Compounds
3-Methylpyridine is similar to other methylpyridines, such as 2-methylpyridine and 4-methylpyridine. its unique position of the methyl group on the pyridine ring gives it distinct chemical and physical properties. For instance, 3-methylpyridine has a higher boiling point compared to its isomers due to its specific molecular structure .
List of Similar Compounds
- 2-Methylpyridine (2-picoline)
- 4-Methylpyridine (4-picoline)
- Pyridine
These compounds share a common pyridine ring structure but differ in the position of the methyl group, which influences their reactivity and applications.
Properties
CAS No. |
24463-95-4 |
---|---|
Molecular Formula |
C6H10NO4P |
Molecular Weight |
191.12 g/mol |
IUPAC Name |
3-methylpyridine;phosphoric acid |
InChI |
InChI=1S/C6H7N.H3O4P/c1-6-3-2-4-7-5-6;1-5(2,3)4/h2-5H,1H3;(H3,1,2,3,4) |
InChI Key |
QDCWUZBGJYOEEF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=CC=C1.OP(=O)(O)O |
Origin of Product |
United States |
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